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Compound of Interest

Compound Name: (2R)-Vildagliptin

Cat. No.: B10774862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cardiovascular safety profile of (2R)-
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Through a synthesis of data

from pivotal clinical trials and meta-analyses, this document compares the cardiovascular

outcomes of vildagliptin with other DPP-4 inhibitors and placebo. Detailed experimental

protocols and an examination of the underlying signaling pathways offer a complete picture for

researchers in the field.

Executive Summary
Extensive clinical evidence from numerous studies involving tens of thousands of patients

confirms that vildagliptin does not increase the risk of major adverse cardiovascular events

(MACE) compared to placebo or other antidiabetic agents.[1][2][3] Meta-analyses of large-

scale clinical trials have consistently demonstrated a neutral effect on cardiovascular

outcomes, including myocardial infarction, stroke, and cardiovascular death.[2][3] Furthermore,

vildagliptin has shown a neutral safety profile concerning hospitalization for heart failure.[1][3]

Comparative Cardiovascular Outcome Data
The following tables summarize key cardiovascular outcome data from major clinical trials and

meta-analyses involving vildagliptin and its comparators.

Table 1: Meta-Analysis of Adjudicated Cardiovascular Events with Vildagliptin
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Outcome
Vildagliptin
Group

Comparator
Group

Risk Ratio
(95% CI)

Reference

Major Adverse

Cardiovascular

Events (MACE)

83/9599 (0.86%) 85/7847 (1.20%) 0.82 (0.61 - 1.11) [1][3]

Myocardial

Infarction
- - 0.87 (0.56 - 1.38) [2]

Stroke - - 0.84 (0.47 - 1.50) [2]

Cardiovascular

Death
- - 0.77 (0.45 - 1.31) [2]

Heart Failure

(Adjudicated

Events)

41/9599 (0.43%) 32/7847 (0.45%) 1.08 (0.68 - 1.70) [1][3]

Data from a meta-analysis of 40 Phase III and IV studies. Comparators included placebo and

all non-vildagliptin treatments.

Table 2: Comparison of Cardiovascular Risk of DPP-4 Inhibitors vs. Sitagliptin (Real-World

Data)

DPP-4 Inhibitor
Hazard Ratio (95%
CI) for Major CVD
Events

p-value Reference

Vildagliptin 0.97 (0.94 - 1.01) 0.163 [4]

Saxagliptin 0.76 (0.71 - 0.81) <0.001 [4]

Linagliptin 0.95 (0.92 - 0.98) <0.001 [4]

Data from a Korean nationwide real-world data analysis. Major CVD events were defined as

myocardial infarction, stroke, or death.[4]

Key Experimental Protocols
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Understanding the methodologies of pivotal trials is crucial for interpreting their findings. Below

are summaries of the experimental protocols for the VIVIDD and VERIFY trials.

Vildagliptin in Ventricular Dysfunction Diabetes (VIVIDD)
Trial
The VIVIDD trial was a randomized, placebo-controlled study designed to assess the safety of

vildagliptin in patients with type 2 diabetes and heart failure with reduced ejection fraction.[5][6]

Objective: To evaluate the effect of vildagliptin on left ventricular ejection fraction (LVEF) in

patients with type 2 diabetes and heart failure.

Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group trial.

Patient Population: 254 patients with type 2 diabetes, NYHA class I-III heart failure, and a left

ventricular ejection fraction <40%.[5]

Intervention: Patients were randomized to receive either vildagliptin 50 mg twice daily or a

matching placebo, in addition to their standard heart failure and diabetes medications.

Primary Endpoint: The primary endpoint was the change from baseline in LVEF at 52 weeks.

Cardiovascular Safety Assessment: Adjudication of all cardiovascular events by an

independent clinical endpoint committee.

Vildagliptin Efficacy in combination with metfoRmIn For
earlY treatment of type 2 diabetes (VERIFY) Trial
The VERIFY trial was a long-term study assessing the durability of glycemic control with an

early combination therapy of vildagliptin and metformin.[7][8][9]

Objective: To determine if early combination therapy with vildagliptin and metformin provides

greater and more durable long-term glycemic control compared to metformin monotherapy.

[7][8]

Study Design: A 5-year, multicenter, randomized, double-blind, parallel-group study.[7][8]
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Patient Population: 2001 treatment-naïve patients recently diagnosed with type 2 diabetes

(HbA1c between 6.5% and 7.5%).[9]

Intervention: Patients were randomized to either an early combination of vildagliptin (50 mg

twice daily) and metformin or standard-of-care metformin monotherapy with a later addition

of vildagliptin if glycemic control was not maintained.[7][9]

Primary Endpoint: Time to initial treatment failure, defined as an HbA1c level of 7.0% or

higher at two consecutive visits.[7][9]

Cardiovascular Safety Assessment: While not a primary cardiovascular outcome trial, the

long-term follow-up allowed for the collection and analysis of cardiovascular safety data.

Signaling Pathways and Mechanism of
Cardiovascular Safety
Vildagliptin's cardiovascular safety is underpinned by its multifaceted mechanism of action that

extends beyond glycemic control. By inhibiting DPP-4, vildagliptin increases the levels of active

glucagon-like peptide-1 (GLP-1), which has known cardioprotective effects.[10] Furthermore,

preclinical and clinical studies suggest that vildagliptin may exert beneficial effects on the

cardiovascular system through various signaling pathways.

Anti-Inflammatory and Vasculoprotective Effects
Vildagliptin has been shown to possess anti-inflammatory properties that may contribute to its

cardiovascular safety. It can suppress the NF-κB signaling pathway, a key regulator of

inflammation, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Additionally, vildagliptin has been found to inhibit the NLRP3 inflammasome, another critical

component of the inflammatory response.[11] These anti-inflammatory effects, combined with

improvements in endothelial function and lipid metabolism, contribute to its vasculoprotective

properties.[1]
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Vildagliptin's Proposed Cardioprotective Signaling Pathways.

Experimental Workflow for Cardiovascular Outcome
Adjudication
The robust validation of cardiovascular safety in clinical trials relies on a stringent and unbiased

adjudication process for all potential cardiovascular events. The following diagram illustrates a

typical workflow for this process.
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Typical Workflow for Cardiovascular Event Adjudication.
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The collective evidence from a vast body of clinical research, including large-scale meta-

analyses and dedicated clinical trials, strongly supports the cardiovascular safety of (2R)-
Vildagliptin. The data consistently demonstrate that vildagliptin does not increase the risk of

MACE or heart failure in a broad population of patients with type 2 diabetes. Its neutral

cardiovascular profile, coupled with its established glycemic efficacy, positions vildagliptin as a

safe and effective treatment option in the management of type 2 diabetes. The proposed

mechanisms involving anti-inflammatory and vasculoprotective pathways provide a scientific

rationale for these favorable clinical findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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